Prodrug Potency Differential: Equivalent Antiovulatory Activity Achieved at a Higher Dose
1-Methyl-ethinylestradiol (mestranol) exhibits a lower potency than ethinylestradiol (EE2) in inhibiting ovulation, a direct consequence of its requirement for first-pass hepatic metabolism to the active EE2 form. Clinical data establish that to achieve equivalent antiovulatory efficacy, a higher daily oral dose of mestranol is required compared to EE2 [1]. Specifically, 0.08 mg of mestranol is required to match the antiovulatory potency of 0.05 mg of ethinylestradiol in women [2]. This quantifiable 1.6x dose ratio is a direct result of the prodrug mechanism.
| Evidence Dimension | Antiovulatory Potency (Clinical Dose for Ovulation Inhibition) |
|---|---|
| Target Compound Data | 0.08 mg/day (mestranol) |
| Comparator Or Baseline | 0.05 mg/day (ethinylestradiol) |
| Quantified Difference | 1.6x higher dose required |
| Conditions | Daily oral administration in women for ovulation inhibition [2] |
Why This Matters
This dose differential is a critical procurement specification for researchers designing in vivo studies or for reference standard providers needing to verify the correct biological potency of their mestranol lots.
- [1] Goldzieher JW, de la Peña A, Chenault CB, Cervantes A. Comparative studies of the ethynyl estrogens used in oral contraceptives. II. Antiovulatory potency. Am J Obstet Gynecol. 1975 Jul 1;122(5):619-24. View Source
- [2] Reproduction. Chapter 18. In: Advances in Pharmacology. Academic Press. 1968;6:231-258. View Source
